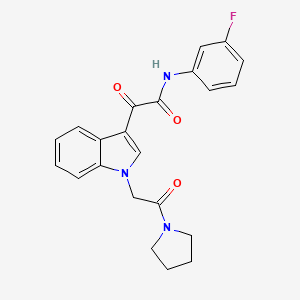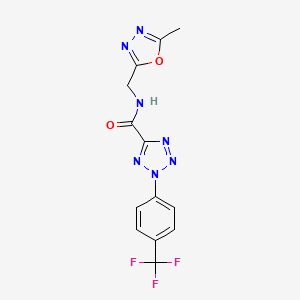![molecular formula C15H13N5O3 B2421728 3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872594-44-0](/img/structure/B2421728.png)
3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Antimicrobial Potency : New derivatives of this compound have shown promising results as potent antimicrobial agents. These compounds effectively inhibit different gram-positive and gram-negative bacteria, acting as selective Fatty Acid Synthase type II inhibitors (Sarhan et al., 2021).
Anticancer Applications
- Anticancer Potential : Several novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the target compound, have been synthesized and exhibited higher anticancer activity than some reference drugs. This suggests potential applications in developing new anticancer treatments (Hafez et al., 2016).
- Evaluation Against Cancer Cell Lines : Certain derivatives have been evaluated for antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Atapour-Mashhad et al., 2017).
Biological Evaluation and Molecular Docking
- Inhibitor of Kinases : A derivative of the compound, designed as an inhibitor of CLK1 and DYRK1A kinases, has been structurally analyzed, providing insights into its potential biological mechanism of action (Guillon et al., 2013).
- Molecular Docking for Antimicrobial Agents : The compound's derivatives have been subjected to molecular docking studies to explore their potential as antimicrobial agents, revealing their ability to occupy the active pocket of bacterial and fungal strains, suggesting a specific mechanism of action (Sarhan et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)10-5-6-11(22-2)12(8-10)23-3/h1,5-6,8-9H,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKXQWALXGFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

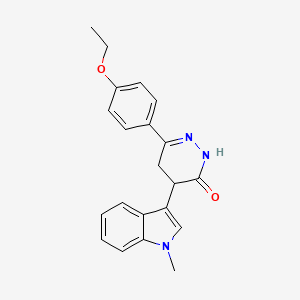
![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
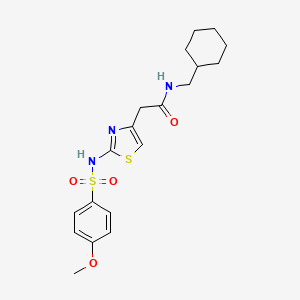
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)
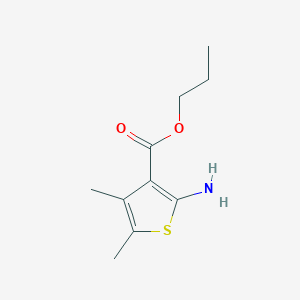
![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)
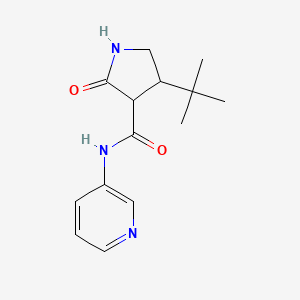
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2421661.png)
![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)
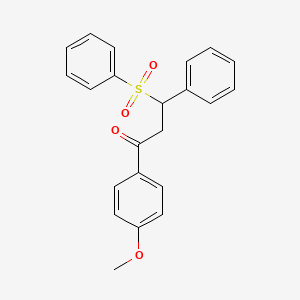
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)
